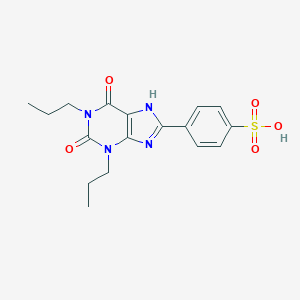

1,3-Dipropyl-8-p-sulfophenylxanthine

Description

Properties

IUPAC Name |

4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWALGNIFYOBRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237528 | |

| Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>58.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56462844 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89073-57-4 | |

| Record name | 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89073-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089073574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Dipropyl-8-p-sulfophenylxanthine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound, commonly known as DPSPX, is a synthetic xanthine derivative widely utilized as a pharmacological tool in preclinical research. While primarily classified as a non-selective adenosine receptor antagonist, its mechanism of action is multifaceted. This guide provides a comprehensive technical overview of DPSPX's molecular interactions, focusing on its dual role as both a purinergic receptor antagonist and an enzyme inhibitor. We will elucidate the downstream signaling consequences of these interactions, present the integrated physiological effects, and provide detailed, field-proven protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of DPSPX to inform experimental design and data interpretation.

Introduction

DPSPX (Molecular Formula: C₁₇H₂₀N₄O₅S) is a water-soluble derivative of xanthine, a purine base.[1] Its structure, featuring propyl groups at the N1 and N3 positions and a p-sulfophenyl group at the C8 position, confers distinct pharmacological properties. Historically, xanthines like caffeine and theophylline have been recognized as non-selective adenosine receptor antagonists.[2] The development of derivatives such as DPSPX was aimed at creating tools with specific characteristics, such as increased water solubility, to facilitate in vivo studies.[1] However, a critical aspect of its pharmacology, often overlooked, is that its xanthine core also allows it to interact with enzymes involved in purine metabolism.[3] Understanding this dual activity is paramount for accurately interpreting experimental outcomes, as both adenosine receptor blockade and enzymatic inhibition contribute significantly to its overall physiological effect profile, which includes profound impacts on the cardiovascular system.[1][4]

Part 1: Primary Mechanism – Adenosine Receptor Antagonism

The principal and most widely recognized mechanism of action for DPSPX is its competitive antagonism of P1 purinergic (adenosine) receptors.[3] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a vast array of physiological processes. There are four subtypes: A1, A2A, A2B, and A3.

Binding Profile and Selectivity

DPSPX acts as a non-selective antagonist , meaning it binds to multiple adenosine receptor subtypes without high preference for any single one. This lack of selectivity is a critical consideration in experimental design. The binding affinities (Ki) of DPSPX, which quantify its potency at each receptor, have been determined through radioligand binding assays.

| Receptor Subtype | Species | Binding Affinity (Ki) (nM) |

| A1 | Rat | 210 |

| A2A | Rat | 1,400 |

| A2B | Rabbit | 790 |

| A3 | Rat | >100,000 |

| Data synthesized from Müller & Jacobson, 2011.[2] |

As the data indicates, DPSPX displays the highest affinity for the A1 receptor, with progressively lower affinity for the A2B, A2A, and A3 subtypes. Its negligible affinity for the A3 receptor suggests it is unlikely to produce A3-mediated effects at typical experimental concentrations.

Downstream Signaling Pathways

By blocking the binding of the endogenous ligand adenosine, DPSPX prevents the activation of downstream signaling cascades. The consequences differ depending on the receptor subtype and its associated G protein.

-

A1 Receptor (Gi/o-coupled): The A1 receptor is coupled to inhibitory G proteins (Gi/o). Agonist binding normally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] By antagonizing the A1 receptor, DPSPX prevents this inhibitory signal, thus maintaining or increasing basal cAMP levels in the presence of an agonist.

-

A2A Receptor (Gs-coupled): The A2A receptor is coupled to stimulatory G proteins (Gs). Agonist binding stimulates adenylyl cyclase, causing a robust increase in intracellular cAMP.[6] DPSPX competitively blocks this action, preventing the agonist-induced rise in cAMP.

The diagram below illustrates the antagonistic action of DPSPX on the canonical A1 and A2A signaling pathways.

Part 2: Secondary Mechanism – Xanthine Oxidase Inhibition

A crucial, yet secondary, mechanism of DPSPX is its ability to inhibit xanthine oxidase (XO), an enzyme central to purine catabolism.[1][3] This action is a direct consequence of its xanthine chemical scaffold.

The Role of Xanthine Oxidase

Xanthine oxidase is a homodimer that catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] This process is a significant source of both reactive oxygen species (ROS), such as superoxide radicals, and the antioxidant uric acid.[3] Therefore, modulation of XO activity can profoundly impact the cellular redox balance.

DPSPX as a Xanthine Oxidase Inhibitor

In vitro and in vivo studies have confirmed that DPSPX is a potent inhibitor of xanthine oxidase.[1] Spectrophotometric assays measuring uric acid generation show a concentration-dependent inhibition of XO activity by DPSPX, with a reported IC50 of 51.77 µM .[1] In vivo, administration of DPSPX to rats leads to a significant decrease in both serum and urinary uric acid levels, corroborating its XO-inhibiting action.[1][3]

The diagram below outlines the purine degradation pathway and the inhibitory point of DPSPX.

Consequences of XO Inhibition

The inhibition of XO by DPSPX has complex effects on redox state. While it reduces the generation of superoxide radicals by this specific enzyme, it also markedly decreases the production of uric acid, a major circulating antioxidant.[1] In physiological systems where other sources of ROS are active (e.g., NAD(P)H oxidase), the net effect of reduced antioxidant capacity can be a shift towards a pro-oxidant state.[1] This oxidative stress is believed to contribute to the endothelial dysfunction and vascular damage observed in animals chronically treated with DPSPX.[3]

Part 3: Integrated Physiological Effects

The dual mechanism of action of DPSPX converges to produce significant physiological outcomes, most notably the induction of hypertension.[4]

-

Adenosine Receptor Blockade & Hypertension: Adenosine plays a crucial role in regulating vascular tone and kidney function. Blockade of A1 receptors in the kidney can disinhibit renin release, leading to activation of the renin-angiotensin system (RAS).[1] Increased angiotensin II levels contribute to vasoconstriction and elevated blood pressure.

-

XO Inhibition & Cardiovascular Injury: The oxidative stress resulting from decreased uric acid production can lead to endothelial dysfunction.[1] An imbalance in the redox state can inactivate nitric oxide (a key vasodilator) and activate growth-related signaling pathways, contributing to the vascular hypertrophy and remodeling seen with chronic DPSPX administration.[1][7]

Therefore, the hypertensive state induced by DPSPX is not solely a result of adenosine receptor antagonism but is compounded by the vascular effects of XO inhibition.[1] This underscores the necessity of considering both mechanisms when using DPSPX to study cardiovascular physiology.

Part 4: Experimental Protocols for Mechanistic Characterization

To validate the mechanistic claims described, rigorous and well-controlled experiments are essential. The following protocols provide step-by-step methodologies for characterizing the interactions of DPSPX with its molecular targets.

Protocol 1: Competitive Radioligand Binding Assay (A1 Receptor)

This protocol determines the binding affinity (Ki) of DPSPX for the adenosine A1 receptor by measuring its ability to displace a known high-affinity radioligand.

Methodology:

-

Membrane Preparation: Homogenize cells or tissue expressing the adenosine A1 receptor (A1AR) in a lysis buffer and isolate the membrane fraction via centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, a fixed concentration of a selective A1AR radioligand (e.g., 1 nM [³H]DPCPX), and the cell membrane preparation.

-

Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, membranes, and a high concentration of a non-labeled A1AR antagonist (e.g., 10 µM Theophylline) to saturate all specific binding sites.[3]

-

Test Compound Wells: Add assay buffer, radioligand, membranes, and varying concentrations of DPSPX.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage inhibition of specific binding against the log concentration of DPSPX.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DPSPX that inhibits 50% of specific binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional cAMP Assay (A2A Receptor, HTRF)

This protocol confirms the antagonist activity of DPSPX by measuring its ability to block an agonist-induced increase in intracellular cAMP in cells expressing the A2A receptor.

Methodology:

-

Cell Preparation: Seed cells stably expressing the human adenosine A2A receptor into a 384-well white plate and incubate overnight.[6]

-

Compound Addition: Prepare serial dilutions of DPSPX in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add the DPSPX solutions to the appropriate wells.[6]

-

Agonist Stimulation: Add a fixed concentration of an A2A receptor agonist (e.g., NECA at its EC₈₀ concentration) to all wells except the basal control. Incubate for 30 minutes at room temperature.

-

Detection: Add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents, which typically include a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody, in a lysis buffer.[6]

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the competitive immunoassay to reach equilibrium.

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis:

-

Calculate the 665/620 nm ratio for each well. The signal is inversely proportional to the amount of cAMP produced.

-

Plot the signal ratio against the log concentration of DPSPX.

-

Fit the data to determine the IC50 value, representing the concentration of DPSPX that reverses 50% of the agonist-induced effect.

-

Protocol 3: Xanthine Oxidase Activity Assay (Spectrophotometric)

This protocol measures the inhibitory potency (IC50) of DPSPX on xanthine oxidase by monitoring the rate of uric acid formation.

Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (e.g., 50 mM, pH 7.5). Prepare a stock solution of the substrate, xanthine. Prepare serial dilutions of DPSPX.

-

Assay Setup (in a UV-transparent 96-well plate or cuvettes):

-

To each well, add the phosphate buffer and the desired concentration of DPSPX (or vehicle for control).

-

Add a fixed amount of purified xanthine oxidase enzyme.

-

-

Reaction Initiation: Initiate the reaction by adding the xanthine substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic reads. Monitor the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 10-15 minutes). The formation of uric acid results in an increase in absorbance at this wavelength.[1][3]

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each concentration of DPSPX by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of XO activity relative to the vehicle control.

-

Plot the percent activity against the log concentration of DPSPX and fit the curve to determine the IC50 value.

-

Conclusion

References

-

Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(3), 2214–2239. [Link]

-

Sousa, T., et al. (2005). Xanthine Oxidase Inhibition by 1,3-dipropyl-8-sulfophenyl-xanthine (DPSPX), an Antagonist of Adenosine Receptors. Free Radical Research. [Link]

-

Matias, A., et al. (1991). Long-term administration of 1,3-dipropyl-8-sulfophenylxanthine causes arterial hypertension. European Journal of Pharmacology, 193(1), 101-104. [Link]

-

ResearchGate. (n.d.). Xanthine Oxidase Inhibition by 1,3-dipropyl-8-sulfophenyl-xanthine (DPSPX), an Antagonist of Adenosine Receptors | Request PDF. [Link]

-

Taylor & Francis Online. (2008). Xanthine Oxidase Inhibition by 1,3-dipropyl-8-sulfophenyl-xanthine (DPSPX), an Antagonist of Adenosine Receptors. [Link]

-

PubMed. (2005). Xanthine oxidase inhibition by 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), an antagonist of adenosine receptors. [Link]

-

PubMed. (1994). Long-term administration of 1,3-dipropyl-8-sulphophenylxanthine (DPSPX) alters alpha 2-adrenoceptor-mediated effects at the pre- but not at the postjunctional level. [Link]

-

National Center for Biotechnology Information. (n.d.). CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS. [Link]

-

ElectronicsAndBooks. (n.d.). Xanthine Oxidase Inhibition by 1,3-dipropyl-8-sulfophenyl-xanthine (DPSPX), an Antagonist of Adenosine Receptors. [Link]

-

National Center for Biotechnology Information. (2018). Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release. [Link]

-

ACS Publications. (2010). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. [Link]

-

PubMed. (1987). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. [Link]

-

Innoprot. (n.d.). Adenosine A2A Receptor Assay. [Link]

-

PubMed. (1991). Comparison of the behavioural effects of an adenosine A1/A2-receptor antagonist, CGS 15943A, and an A1-selective antagonist, DPCPX. [Link]

-

MDPI. (2022). Irreversible Antagonists for the Adenosine A2B Receptor. [Link]

-

National Center for Biotechnology Information. (2021). A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson's Disease. [Link]

Sources

- 1. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthine oxidase inhibition by 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), an antagonist of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors that modulate membrane adenylate cyclase in pheochromocytoma cells, platelets and fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Based Prediction of Subtype-Selectivity for Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

DPSPX as an Adenosine Receptor Antagonist: An In-depth Technical Guide

This guide provides a comprehensive technical overview of 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), a non-selective adenosine receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, mechanism of action, and experimental methodologies associated with DPSPX, offering field-proven insights into its application in adenosine receptor research.

Introduction: The Xanthine Scaffold and Adenosine Receptor Modulation

Xanthine derivatives, such as caffeine and theophylline, are among the earliest identified adenosine receptor antagonists.[1] These naturally occurring compounds exhibit micromolar affinities and lack selectivity for the four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[1] The exploration of synthetic xanthine analogs has led to the development of more potent and, in some cases, selective antagonists. 1,3-dipropyl-8-sulfophenylxanthine (DPSPX) is a notable synthetic xanthine derivative characterized by its non-selective antagonism of adenosine receptors.[2] Its water-soluble nature, conferred by the sulfophenyl group, makes it a useful tool for in vivo and in vitro studies.[2]

Beyond its interaction with adenosine receptors, DPSPX has been identified as an inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism.[2] This dual activity adds a layer of complexity to the interpretation of its biological effects. Chronic administration of DPSPX in animal models has been shown to induce a sustained hypertensive state, highlighting its significant physiological impact.[3][4]

Physicochemical Properties of DPSPX

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research.

| Property | Value | Source |

| CAS Number | 89073-57-4 | |

| Molecular Formula | C₁₇H₂₀N₄O₅S | |

| Molecular Weight | 392.43 g/mol | |

| Appearance | White powder | |

| Solubility | DMSO: 5 mg/mL |

Mechanism of Action: Antagonism of Adenosine Receptors

Adenosine is a ubiquitous nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades.

-

A1 and A3 Receptors: These receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

-

A2A and A2B Receptors: Conversely, these receptors couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing intracellular cAMP concentrations.

DPSPX functions as a competitive antagonist at these receptors, binding to the same site as adenosine but failing to elicit a response. By occupying the receptor, DPSPX prevents adenosine from binding and initiating its downstream signaling effects.

Adenosine Receptor Signaling Pathways

Caption: Generalized synthetic workflow for DPSPX.

Note: This represents a plausible synthetic route. The actual reaction conditions, including solvents, temperatures, and purification methods, would require empirical optimization.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. This protocol outlines a competitive binding assay to determine the Ki of DPSPX at adenosine receptors.

Materials:

-

Cell membranes expressing the adenosine receptor subtype of interest.

-

Radiolabeled adenosine receptor antagonist (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

-

DPSPX.

-

Non-specific binding control (e.g., a high concentration of a known non-radiolabeled antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of DPSPX.

-

In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and the diluted DPSPX or vehicle control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled antagonist).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of DPSPX.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block agonist-induced changes in intracellular cAMP levels.

Materials:

-

Cells expressing the adenosine receptor subtype of interest.

-

DPSPX.

-

Adenosine receptor agonist (e.g., NECA).

-

Forskolin (to stimulate cAMP production in Gi-coupled receptor assays).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of DPSPX or vehicle in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

-

For A2A/A2B receptors (Gs-coupled), stimulate the cells with an EC80 concentration of an adenosine agonist.

-

For A1/A3 receptors (Gi-coupled), stimulate the cells with forskolin in the presence or absence of an adenosine agonist.

-

Incubate for a specified time (e.g., 30-60 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

Data Analysis:

-

Generate a standard curve for cAMP.

-

Plot the cAMP concentration against the log concentration of the antagonist.

-

Determine the IC50 of the antagonist in inhibiting the agonist-induced cAMP response.

In Vivo Model: DPSPX-Induced Hypertension

Chronic administration of DPSPX to rodents provides a valuable in vivo model for studying the physiological consequences of adenosine receptor blockade.

Experimental Design:

-

Animals: Male Wistar rats are commonly used.

-

Administration: DPSPX is typically administered via continuous intraperitoneal infusion using osmotic minipumps. A common dosage is 30 µg/kg/h for 7 days. [3]* Blood Pressure Measurement: Systolic and diastolic blood pressure can be monitored non-invasively using the tail-cuff method or invasively via arterial cannulation for continuous recording.

-

Tissue Analysis: At the end of the study, tissues such as the heart, arteries, and kidneys can be harvested for histological and molecular analysis to assess for hypertrophy, hyperplasia, and changes in gene expression.

Workflow:

Caption: Experimental workflow for the DPSPX-induced hypertension model.

Conclusion and Future Directions

DPSPX serves as a valuable, albeit complex, pharmacological tool for the study of adenosine receptor signaling. Its non-selective antagonist profile allows for the investigation of the global effects of adenosine receptor blockade. However, its concurrent inhibition of xanthine oxidase necessitates careful experimental design and data interpretation to dissect the contributions of each activity to the observed physiological effects.

Future research would benefit from a more precise determination of the binding affinities of DPSPX at each of the four human adenosine receptor subtypes to provide a clearer quantitative understanding of its non-selectivity. The development of more selective 8-sulfophenylxanthine analogs could also yield valuable probes for dissecting the specific roles of individual adenosine receptor subtypes in various physiological and pathological processes.

References

-

Albino-Teixeira, A., et al. (1991). Long-term administration of 1,3-dipropyl-8-sulfophenylxanthine causes arterial hypertension. European Journal of Pharmacology, 193(1), 101-104. [Link]

-

Sousa, T., et al. (2004). Xanthine Oxidase Inhibition by 1,3-dipropyl-8-sulfophenyl-xanthine (DPSPX), an Antagonist of Adenosine Receptors. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(1), 11-15. [Link]

-

Zanetti, E., et al. (1994). Changes in sympathetic neurotransmission and adrenergic control of cardiac contractility during 1,3-dipropyl-8-sulfophenylxanthine-induced hypertension. The Journal of Pharmacology and Experimental Therapeutics, 268(3), 1319-1326. [Link]

-

Sousa, T., et al. (2004). Xanthine Oxidase Inhibition by 1,3-dipropyl-8-sulfophenyl-xanthine (DPSPX), an Antagonist of Adenosine Receptors. Request PDF. [Link]

-

Sousa, T., et al. (2004). Xanthine oxidase inhibition by 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), an antagonist of adenosine receptors. PubMed. [Link]

-

Jacobson, K. A., & Müller, C. E. (2016). Xanthines as Adenosine Receptor Antagonists. Handbook of experimental pharmacology, 232, 129–165. [Link]

-

Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. MDPI. [Link]

-

Singh, P., & Kumar, V. (2021). Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry, 12(6), 7438-7468. [Link]

-

Bruns, R. F., et al. (1987). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Molecular pharmacology, 31(6), 611–620. [Link]

-

Synthesis of 1,3-dipropyl-8-(2-furanyl)xanthine. PrepChem. [Link]

-

Chou, S. Y., et al. (2022). Effect of Adenosine Receptor Antagonists on Adenosine-Pretreated PC12 Cells Exposed to Paraquat. International journal of molecular sciences, 23(19), 11843. [Link]

-

Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. National Institutes of Health. [Link]

-

Synthesis of 1,3-dipropyl-8-(2-furanyl)xanthine. PrepChem. [Link]

-

Sharma, S., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica, 2022, 1-15. [Link]

-

Correia-de-Sá, P., et al. (1994). Long-term administration of 1,3-dipropyl-8-sulphophenylxanthine (DPSPX) alters alpha 2-adrenoceptor-mediated effects at the pre- but not at the postjunctional level. Naunyn-Schmiedeberg's archives of pharmacology, 350(6), 692–695. [Link]

Sources

- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Long-term administration of 1,3-dipropyl-8-sulfophenylxanthine causes arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes in sympathetic neurotransmission and adrenergic control of cardiac contractility during 1,3-dipropyl-8-sulfophenylxanthine-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and chemical structure of 1,3-Dipropyl-8-p-sulfophenylxanthine.

An In-depth Technical Guide to the Synthesis and Chemical Structure of 1,3-Dipropyl-8-p-sulfophenylxanthine

Introduction: Unveiling a Key Adenosine Receptor Antagonist

This compound, commonly abbreviated as DPSPX or PSB-1115, is a potent and water-soluble antagonist of adenosine receptors.[1] Its structure is a derivative of xanthine, a purine base found in various bodily tissues and fluids. The strategic placement of propyl groups at the N1 and N3 positions and a p-sulfophenyl moiety at the C8 position confers specific pharmacological properties, making it a valuable tool in scientific research. Notably, DPSPX has been utilized in studies to investigate the physiological roles of adenosine, including its effects on blood pressure and cellular growth.[2]

This guide provides a comprehensive overview of the chemical architecture of DPSPX and a detailed examination of its synthetic pathway. It is designed for researchers and professionals in drug development, offering field-proven insights into the rationale behind the synthetic strategy and the methods for its structural verification.

Part 1: The Chemical Architecture of DPSPX

The identity of this compound is defined by its unique three-dimensional arrangement of atoms. The core of the molecule is a xanthine scaffold, a bicyclic system composed of a pyrimidine ring fused to an imidazole ring.

The key substitutions that define DPSPX are:

-

N1 and N3 Positions: Two n-propyl groups are attached to the nitrogen atoms at positions 1 and 3 of the pyrimidine portion of the xanthine ring.

-

C8 Position: A phenyl group, substituted at its para-position with a sulfonic acid group (-SO₃H), is attached to the carbon atom at position 8 of the imidazole ring.

This combination of lipophilic propyl groups and a highly polar, acidic sulfophenyl group results in a molecule with specific receptor binding affinities and physicochemical properties.

Structural and Physicochemical Data Summary

The fundamental properties and identifiers of DPSPX are crucial for its application in research and are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 89073-57-4 | [1] |

| Molecular Formula | C₁₇H₂₀N₄O₅S | [1] |

| Molecular Weight | 392.43 g/mol | [3] |

| IUPAC Name | 4-(1,3-dipropyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzenesulfonic acid | [3] |

| Appearance | White powder | |

| Melting Point | >300°C | [3] |

| Solubility | DMSO: 5 mg/mL | |

| SMILES String | CCCN1C(=O)N(CCC)c2nc([nH]c2C1=O)-c3ccc(cc3)S(O)(=O)=O | |

| InChI Key | IWALGNIFYOBRKC-UHFFFAOYSA-N | [3] |

Part 2: Synthesis of this compound

The synthesis of 8-substituted xanthine derivatives like DPSPX is a multi-step process that typically follows the principles of the Traube purine synthesis.[4] This classical approach involves the construction of the purine ring system from a substituted pyrimidine precursor, specifically a 5,6-diaminouracil. The imidazole ring is then formed by condensation with a suitable carboxylic acid derivative, followed by cyclization.

The overall synthetic strategy can be visualized as a convergent process where two key intermediates, 5,6-diamino-1,3-dipropyluracil and a derivative of 4-sulfobenzoic acid, are prepared separately and then combined to yield the final product.

Synthetic Workflow Diagram

Caption: Synthetic pathway for DPSPX from key precursors.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative synthesis based on established methods for preparing 8-sulfophenylxanthine derivatives.[5][6][7]

Step 1: Synthesis of 5-Nitroso-1,3-dipropyl-6-aminouracil

-

Rationale: This initial step introduces a nitrogen-containing functional group at the C5 position of the uracil ring, which is a necessary precursor to the 5-amino group required for the final cyclization. Nitrosation is a standard method for this transformation.

-

Procedure:

-

Suspend 1,3-dipropyl-6-aminouracil in a mixture of water and acetic acid.

-

Cool the suspension to 0-5°C in an ice bath with continuous stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂).

-

Maintain the temperature below 10°C throughout the addition.

-

Stir the resulting mixture for 1-2 hours at low temperature.

-

Collect the precipitated purple solid (the 5-nitroso derivative) by vacuum filtration, wash with cold water, and dry.

-

Step 2: Synthesis of 5,6-Diamino-1,3-dipropyluracil

-

Rationale: The 5-nitroso group is reduced to a primary amine to create the 5,6-diamino arrangement. This diamine is the key nucleophile that will react with the carboxylic acid derivative in the next stage. Sodium dithionite is a common and effective reducing agent for this purpose.[8]

-

Procedure:

-

Suspend the dried 5-nitroso-1,3-dipropyl-6-aminouracil from the previous step in hot water.

-

Heat the suspension to approximately 80-90°C.

-

Add sodium dithionite (Na₂S₂O₄) portion-wise until the purple color of the suspension disappears, indicating the completion of the reduction.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid 5,6-diamino-1,3-dipropyluracil by filtration, wash with cold water, and dry thoroughly under vacuum. This intermediate is often sensitive to air and should be used promptly.

-

Step 3: Condensation with 4-(m-nitrophenoxysulfonyl)benzoic acid

-

Rationale: This step forms an amide bond between the 5-amino group of the diaminouracil and the carboxylic acid group of the phenylsulfonate precursor. A protecting group, such as a nitrophenyl ester, is used for the sulfonic acid to improve its stability and handling during the synthesis.[5][6] A carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed as a coupling agent to activate the carboxylic acid for amide formation.[7]

-

Procedure:

-

Dissolve 5,6-diamino-1,3-dipropyluracil, 4-(m-nitrophenoxysulfonyl)benzoic acid, and EDC in an anhydrous solvent like methanol or DMF.

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting amide intermediate, typically by recrystallization or column chromatography.

-

Step 4: Cyclization to form the Protected Xanthine

-

Rationale: The final ring-closing step forms the imidazole portion of the xanthine core. This intramolecular condensation is a dehydration reaction, which is effectively promoted by heating in the presence of a strong dehydrating agent. Polyphosphoric acid trimethylsilyl ester (PPSE) is an excellent reagent for this purpose, facilitating cyclization under relatively mild conditions.[5][7]

-

Procedure:

-

Heat the purified amide intermediate with PPSE.

-

The reaction is typically performed at elevated temperatures (e.g., 150-170°C) for several hours.[7]

-

After cooling, the reaction mixture is treated with water or an aqueous base to quench the PPSE and precipitate the product.

-

The solid product, the nitrophenyl-protected DPSPX, is collected by filtration and washed.

-

Step 5: Deprotection to Yield DPSPX

-

Rationale: The final step is the removal of the nitrophenyl protecting group to reveal the free sulfonic acid. This hydrolysis is achieved under strongly basic conditions.[5][6]

-

Procedure:

-

Dissolve the protected xanthine in a suitable solvent and treat with a strong aqueous base, such as sodium hydroxide.

-

Heat the mixture to facilitate the hydrolysis of the sulfonate ester.

-

After the reaction is complete, cool the solution and carefully acidify with an acid (e.g., HCl) to precipitate the final product, this compound.

-

Collect the final product by filtration, wash with water to remove salts, and dry under vacuum.

-

Part 3: Structural Verification and Data

The identity and purity of the synthesized DPSPX must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the propyl groups, the phenyl ring with its specific substitution pattern, and the overall xanthine structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an exact mass measurement, confirming the molecular formula C₁₇H₂₀N₄O₅S.

-

Elemental Analysis: This technique determines the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula.

-

X-ray Crystallography: For a definitive structural elucidation, single-crystal X-ray diffraction can be performed to determine the precise bond lengths, angles, and three-dimensional conformation of the molecule in the solid state.[9]

Conclusion

This compound is a pharmacologically significant molecule whose synthesis relies on the foundational principles of purine chemistry. The Traube synthesis provides a reliable framework for its construction, beginning with a substituted uracil and culminating in a targeted condensation and cyclization to form the 8-substituted xanthine core. The use of protecting groups for the sulfonic acid moiety is a key consideration for achieving high yields and purity. Through the detailed synthetic and analytical protocols outlined in this guide, researchers can confidently prepare and validate this important chemical probe for advancing the study of adenosine receptor pharmacology.

References

-

Recent Advances in the Synthesis of Xanthines: A Short Review - PMC. (2022, November 8). PubMed Central. [Link]

-

Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. (2020). I.R.I.S.[Link]

-

Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC. (n.d.). NIH. [Link]

-

Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability. (2004, October 14). PubMed. [Link]

-

Preparation, Properties, Reactions, and Adenosine Receptor Affinities of Sulfophenylxanthine Nitrophenyl Esters: Toward the Development of Sulfonic Acid Prodrugs with Peroral Bioavailability. (2004, September 21). ACS Publications. [Link]

-

Synthesis of Xanthine Derivatives by Ring Closure Reaction. (n.d.). Asian Publication Corporation. [Link]

-

(PDF) Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. (2006, August 7). ResearchGate. [Link]

-

Xanthine: Synthetic Strategy And Biological Activity. (2021, November 25). Biointerface Research in Applied Chemistry. [Link]

-

Synthesis of 1,3-Dipropyl-8-(1-hydroxycyclopent-3-yl)xanthine. (n.d.). PrepChem.com. [Link]

-

1,3-dipropyl-8-phenylxanthine (C17H20N4O2). (n.d.). PubChemLite. [Link]

-

Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX) - PMC. (2007, March 2). NIH. [Link]

-

Long-term administration of 1,3-dipropyl-8-sulfophenylxanthine causes arterial hypertension. (1991, March). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX). (2007, June). ResearchGate. [Link]

-

Biochemical characterization of the antagonist actions of the xanthines, PACPX (1,3-dipropyl-8(2-amino-4-chloro)phenylxanthine) and 8-PT (8-phenyltheophylline) at adenosine A1 and A2 receptors in rat brain tissue. (1987, November 15). PubMed. [Link]

-

1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine. (n.d.). PubChem. [Link]

-

8-Cyclopentyl-1 ,3-dipropylxanthine (D PCPX) a selective high affinity antagonist radioligand for A 1 adenosine receptors. (1987). SpringerLink. [Link]

-

Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX). (2007, June 1). PubMed. [Link]

-

Solid-Phase Synthesis of 1,3,7,8-Tetrasubstituted Xanthine Derivatives on Traceless Solid Support | Request PDF. (2009, August). ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Long-term administration of 1,3-dipropyl-8-sulfophenylxanthine causes arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation, properties, reactions, and adenosine receptor affinities of sulfophenylxanthine nitrophenyl esters: toward the development of sulfonic acid prodrugs with peroral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. d-nb.info [d-nb.info]

- 9. Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-dipropyl-8-sulfophenylxanthine (DPSPX)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), a potent and water-soluble antagonist of adenosine receptors. Understanding these fundamental characteristics is paramount for the rational design of preclinical and clinical studies, formulation development, and the interpretation of pharmacological data. This document moves beyond a simple recitation of facts to provide detailed, field-proven methodologies for the determination of these properties, empowering researchers to conduct their own characterizations and validate their findings.

Introduction to DPSPX: A Profile

1,3-dipropyl-8-sulfophenylxanthine (DPSPX) is a synthetic derivative of xanthine that has been instrumental in the study of purinergic signaling. Its defining feature is the presence of a sulfonate group on the phenyl ring at the 8-position, which confers significant water solubility compared to other xanthine analogues. This property makes it a valuable tool for in vivo and in vitro studies where high aqueous concentrations are required.

While DPSPX is primarily recognized for its role as a non-selective adenosine receptor antagonist, it has also been shown to inhibit the enzyme xanthine oxidase.[1][2] This dual activity necessitates a thorough understanding of its physicochemical properties to dissect its complex pharmacological profile.

| Property | Value | Source |

| Full Chemical Name | 1,3-dipropyl-8-sulfophenylxanthine | [3][4] |

| Molecular Formula | C₁₇H₂₀N₄O₅S | [4] |

| Molecular Weight | 392.4 g/mol | [4] |

| CAS Number | 89073-57-4 | [4] |

Aqueous Solubility: A Critical Parameter

The aqueous solubility of a compound is a cornerstone of its developability, influencing everything from its absorption and distribution in vivo to its handling and formulation in vitro. While DPSPX is qualitatively described as "water-soluble," a quantitative understanding of its solubility profile across a physiologically relevant pH range is essential.

Rationale for pH-Dependent Solubility Determination

The ionization state of a molecule can dramatically impact its solubility. DPSPX possesses a sulfonic acid group, which is strongly acidic, and potentially a weakly acidic proton on the xanthine ring system. Determining the solubility at various pH values allows for the construction of a pH-solubility profile, which is critical for predicting its behavior in different biological compartments (e.g., stomach vs. intestine) and for developing stable liquid formulations.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol is adapted from the well-established shake-flask method, a gold-standard for determining thermodynamic solubility.[5]

Materials:

-

DPSPX (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH adjustment

-

A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 10

-

Vortex mixer

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid DPSPX to a series of vials, each containing a buffer of a specific pH. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Vortex the vials vigorously for 2 minutes to facilitate the initial dispersion of the solid.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by sampling at different time points until the concentration in solution remains constant.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid. This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

-

-

Quantification:

-

Carefully collect the supernatant.

-

Prepare a series of dilutions of the supernatant with the appropriate mobile phase for HPLC analysis.

-

Quantify the concentration of DPSPX in the diluted supernatant using a validated HPLC method (see Section 6).

-

The highest measured concentration for each pH represents the equilibrium solubility of DPSPX at that specific pH and temperature.

-

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For a compound like DPSPX with a sulfonic acid group, the pKa will be very low, indicating that it will be fully ionized at all physiological pH values. However, the xanthine core also has an acidic proton. Determining this pKa is crucial for understanding its potential for membrane permeation and its interaction with biological targets.

Causality in Method Selection: Potentiometric Titration vs. UV-Vis Spectrophotometry

For compounds with a chromophore that changes with ionization state, UV-Vis spectrophotometry is a reliable method for pKa determination. Given that xanthine derivatives absorb UV light, this method is highly applicable to DPSPX. Potentiometric titration is another robust method, particularly for compounds without a suitable chromophore.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol is based on the principle that the UV absorbance spectrum of a compound will change as it transitions between its ionized and non-ionized forms.

Materials:

-

DPSPX solution of known concentration

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Sample Preparation:

-

Prepare a solution of DPSPX in a suitable solvent (e.g., water or a co-solvent system if necessary) at a concentration that gives a measurable absorbance (typically in the low micromolar range).

-

Prepare a series of solutions by diluting the stock DPSPX solution into the various pH buffers.

-

-

Spectrophotometric Analysis:

-

Measure the UV absorbance spectrum (e.g., from 200 to 400 nm) for each of the buffered DPSPX solutions.

-

Identify the wavelength(s) at which the absorbance changes most significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelength(s) against the pH of the solutions.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at the inflection point of the curve.

-

Lipophilicity (LogP): A Predictor of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP generally indicates greater membrane permeability.

The Importance of the Shake-Flask Method

The shake-flask method remains the most reliable technique for the experimental determination of LogP. It directly measures the partitioning of the compound between two immiscible phases, providing a true thermodynamic value.

Experimental Protocol: LogP Determination (Shake-Flask Method)

Materials:

-

DPSPX

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

Procedure:

-

Phase Saturation:

-

To prepare the pre-saturated solvents, mix equal volumes of 1-octanol and water and shake vigorously. Allow the phases to separate.

-

-

Partitioning:

-

Prepare a solution of DPSPX in the aqueous phase at a known concentration.

-

Add an equal volume of the pre-saturated 1-octanol.

-

Vortex the mixture for several minutes to ensure thorough mixing and facilitate partitioning.

-

-

Equilibration and Phase Separation:

-

Allow the mixture to equilibrate at a constant temperature.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully sample both the aqueous and the 1-octanol phases.

-

Quantify the concentration of DPSPX in each phase using a validated HPLC method.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of DPSPX in the 1-octanol phase to its concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of P.

-

Solid-State Characterization: Crystalline Form and Stability

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of a material. Each crystalline solid has a unique XRPD pattern, which can be used to identify polymorphs, solvates, and hydrates.

Experimental Workflow:

Caption: Workflow for X-Ray Powder Diffraction (XRPD) analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, glass transition temperature, and to identify polymorphic transitions.

Experimental Workflow:

Sources

- 1. scbt.com [scbt.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Xanthine oxidase inhibition by 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), an antagonist of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3-Dipropyl-8-p-sulfophenylxanthine: A Potent Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX) is a notable member of the xanthine family of compounds, recognized primarily for its role as an adenosine receptor antagonist.[1] This guide provides a comprehensive overview of its chemical properties, pharmacological profile, synthesis, and applications in research, offering valuable insights for professionals in the fields of pharmacology and drug development.

Physicochemical Properties

This compound is a derivative of xanthine, a purine base found in most human body tissues and fluids. The structural modifications, specifically the dipropyl and sulfophenyl substitutions, confer distinct physicochemical properties that are crucial for its biological activity and experimental utility.

| Property | Value | Source |

| CAS Number | 89073-57-4 | [1] |

| Molecular Formula | C₁₇H₂₀N₄O₅S | [1] |

| Molecular Weight | 392.4 g/mol | [1] |

The introduction of a sulfonate group onto the 8-phenyl ring significantly enhances the water solubility of this xanthine derivative, a common strategy to improve the pharmacokinetic profile of otherwise poorly soluble 8-phenylxanthines.[2]

Pharmacological Profile: An Adenosine Receptor Antagonist

DPSPX functions as a competitive antagonist at adenosine receptors. While it is often cited as having a degree of selectivity for the A₁ receptor subtype, precise, publicly available Kᵢ values across all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) are not consistently reported in the literature. The xanthine class of compounds, in general, has been extensively studied for their adenosine receptor antagonism, with structural modifications greatly influencing potency and selectivity.[3][4] For instance, the presence of 8-phenyl substituents is known to considerably increase antagonist potency at both A₁ and A₂ receptors.[3]

Mechanism of Action and Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating a wide array of physiological processes. The four subtypes are coupled to different G proteins and thus modulate distinct intracellular signaling cascades.

-

A₁ and A₃ Receptors: These are typically coupled to Gᵢ/Gₒ proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

A₂ₐ and A₂ₑ Receptors: These are generally coupled to Gₛ proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

By acting as an antagonist, this compound blocks the binding of the endogenous ligand adenosine to these receptors, thereby inhibiting their downstream signaling.

Caption: Adenosine receptor signaling pathways and the antagonistic action of DPSPX.

Synthesis of this compound

Proposed Synthetic Pathway

-

Synthesis of 1,3-Dipropyl-5,6-diaminouracil: This intermediate can be prepared starting from the condensation of dipropylurea with cyanoacetic acid to form a cyanoacetyl urea derivative, which is then cyclized to 6-amino-1,3-dipropyluracil. Subsequent nitrosation and reduction yield the desired 5,6-diaminouracil.

-

Condensation with Benzaldehyde: The 1,3-dipropyl-5,6-diaminouracil is then condensed with benzaldehyde to form an imine intermediate.

-

Oxidative Cyclization: The imine undergoes oxidative cyclization to form the 8-phenylxanthine core, 1,3-dipropyl-8-phenylxanthine.

-

Sulfonation: The final step involves the sulfonation of the 8-phenyl ring. This can be achieved by treating the 1,3-dipropyl-8-phenylxanthine with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonic acid group at the para position.[2]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to characterize the interaction of a ligand with its receptor. Below is a generalized protocol for a competitive binding assay to determine the affinity (Kᵢ) of a test compound like this compound for an adenosine receptor subtype.

Materials

-

Cell membranes expressing the adenosine receptor of interest (e.g., A₁)

-

Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DPCPX for A₁ receptors)

-

This compound (test compound)

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like theophylline)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Step-by-Step Methodology

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction through centrifugation.

-

Assay Setup: In a microplate or microcentrifuge tubes, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Add the membrane preparation to initiate the binding reaction and incubate at a specific temperature for a time sufficient to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of an unlabeled ligand).

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Applications in Research and Drug Development

As an adenosine receptor antagonist, this compound has been utilized in various research contexts to probe the physiological roles of adenosine signaling.

-

Cardiovascular Research: In one study, the long-term administration of DPSPX to rats was shown to cause arterial hypertension, suggesting a role for adenosine in the regulation of blood pressure and vascular tone.

-

Respiratory Research: The effects of DPSPX on respiratory responses have also been investigated, particularly in the context of carotid artery occlusion.[5]

-

Enzymology: Interestingly, DPSPX has also been shown to be an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition may contribute to some of its observed physiological effects by modulating the levels of uric acid and reactive oxygen species.[6]

The water solubility of DPSPX makes it a valuable tool for in vivo studies where systemic administration is required.

Conclusion

This compound is a potent, water-soluble adenosine receptor antagonist with a preference for the A₁ subtype. Its distinct chemical properties and biological activity make it a valuable pharmacological tool for investigating the multifaceted roles of adenosine signaling in health and disease. Further research to fully elucidate its receptor selectivity profile and explore its therapeutic potential is warranted.

References

-

Ukena, D., et al. (1986). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 332(2), 134-141. Available at: [Link]

-

Ukena, D., et al. (1986). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Life sciences, 38(9), 797-807. Available at: [Link]

-

Bhattacharya, P., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry, 12(6), 7438-7468. Available at: [Link]

-

Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Current topics in medicinal chemistry, 11(11), 1386-1409. Available at: [Link]

-

Daly, J. W., et al. (1986). Analogues of 1,3-dipropyl-8-phenylxanthine: enhancement of selectivity at A1-adenosine receptors by aryl substituents. Journal of medicinal chemistry, 29(8), 1520-1524. Available at: [Link]

-

Lohse, M. J., et al. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204-210. Available at: [Link]

-

Jacobson, K. A., et al. (1986). Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors that modulate membrane adenylate cyclase in pheochromocytoma cells, platelets and fat cells. Life sciences, 38(9), 797-807. Available at: [Link]

-

Matias, A., et al. (1991). Long-term administration of 1,3-dipropyl-8-sulfophenylxanthine causes arterial hypertension. European journal of pharmacology, 193(1), 101-104. Available at: [Link]

-

Teixeira, A. A., et al. (2007). Xanthine oxidase inhibition by 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), an antagonist of adenosine receptors. Journal of enzyme inhibition and medicinal chemistry, 22(3), 325-330. Available at: [Link]

-

do Céu-Pereira, M., et al. (1995). Inhibition by 1,3-dipropyl-8(p-sulfophenyl)xanthine of the Respiratory Stimulation Induced by Common Carotid Occlusion in Rats. Pharmacology, 51(3), 193-199. Available at: [Link]

-

McPherson, T. D., et al. (2010). Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX). The AAPS journal, 12(3), 394-401. Available at: [Link]

-

Zvilichovsky, G., et al. (1982). Synthesis and properties of 7‐hydroxy‐8‐phenylxanthine and its derivatives. Disproportionation to derivatives of 8‐phenylxanthine and 6‐amino‐5‐nitrosouracil. Journal of Heterocyclic Chemistry, 19(1), 205-209. Available at: [Link]

-

Gifford Bioscience (n.d.). Radioligand Binding Assay. Retrieved from [Link]

Sources

- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthine oxidase inhibition by 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), an antagonist of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology and Biological Actions of 1,3-Dipropyl-8-sulfophenylxanthine (DPSPX)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dipropyl-8-sulfophenylxanthine (DPSPX) is a synthetic xanthine derivative widely utilized in pharmacological research as a non-selective antagonist of adenosine receptors. Its dual functionality, encompassing both the antagonism of all four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) and the inhibition of the enzyme xanthine oxidase, makes it a valuable, albeit complex, pharmacological tool. This technical guide provides a comprehensive overview of the pharmacology and diverse biological actions of DPSPX. It delves into its chemical properties, receptor binding affinities, and its well-documented effects on the cardiovascular system, particularly its ability to induce a hypertensive state in animal models. Furthermore, this guide explores the emerging understanding of its actions within the nervous and immune systems. Detailed experimental protocols for in vitro and in vivo studies are provided to facilitate further research into the multifaceted nature of this compound.

Introduction: Adenosine Signaling and the Rationale for DPSPX

Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in regulating a vast array of physiological processes. Its effects are mediated by four distinct G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. These receptors are distributed throughout the body and are involved in neurotransmission, cardiovascular function, inflammation, and immune responses.[1][2]

The A₁ and A₃ receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A₂A and A₂B receptors primarily couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. This differential signaling underlies the diverse and often opposing effects of adenosine in different tissues.

Pharmacological tools that can modulate adenosine receptor activity are invaluable for dissecting the physiological roles of these receptors and for exploring their therapeutic potential. Non-selective antagonists, such as DPSPX, that block the actions of adenosine at all its receptors, serve as powerful probes to investigate the overall physiological tone of the adenosinergic system.

Pharmacological Profile of DPSPX

Chemical Properties

-

Chemical Name: 1,3-dipropyl-8-(4-sulfophenyl)xanthine

-

Molecular Formula: C₁₇H₂₀N₄O₅S

-

Molecular Weight: 392.43 g/mol

-

Appearance: White to off-white solid

-

Solubility: DPSPX is a water-soluble xanthine derivative, a characteristic that facilitates its use in in vivo studies.[3]

Adenosine Receptor Binding Affinity

Table 1: Comparative Binding Affinities (Ki, nM) of Selected Adenosine Receptor Antagonists

| Compound | Class | A₁ (human) | A₂A (human) | A₂B (human) | A₃ (human) | Reference(s) |

| DPSPX | Xanthine | - | - | - | - | - |

| DPCPX | Xanthine | 3.9 | 130 | 50 | 4000 | [1] |

| CGS 15943 | Non-xanthine | 3.5 | 4.2 | 16 | 51 |

Binding affinity data for DPSPX is currently not available in a comprehensive format.

Xanthine Oxidase Inhibition

A crucial aspect of DPSPX's pharmacological profile is its ability to inhibit xanthine oxidase (XO), an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3][4] This inhibition is concentration-dependent and has been demonstrated both in vitro and in vivo.[4] The inhibition of XO by DPSPX can lead to a reduction in uric acid levels and may contribute to some of its observed biological effects, particularly those related to oxidative stress.[4]

Biological Actions of DPSPX

The dual action of DPSPX as a non-selective adenosine receptor antagonist and a xanthine oxidase inhibitor gives rise to a complex and multifaceted range of biological effects.

Cardiovascular System

The most extensively studied biological effect of DPSPX is its impact on the cardiovascular system. Chronic administration of DPSPX to rats has been consistently shown to induce a sustained hypertensive state.[4][5][6]

Signaling Pathway: DPSPX-Induced Hypertension

Caption: Mechanism of DPSPX-induced hypertension through adenosine receptor blockade.

The proposed mechanism for this hypertensive effect involves the blockade of the vasodilatory actions of endogenous adenosine, leading to an increase in peripheral vascular resistance. Furthermore, studies have shown that DPSPX-induced hypertension is associated with endothelial dysfunction, characterized by a reduced relaxant effect of endothelium-dependent vasodilators.[6]

Nervous System

The role of DPSPX in the central nervous system (CNS) is less well-characterized compared to its cardiovascular effects. Given the widespread expression of adenosine receptors in the brain, where they modulate neurotransmitter release and neuronal excitability, DPSPX has the potential to exert significant neuropharmacological effects.[2]

Studies have shown that non-selective adenosine receptor antagonists can increase locomotor activity.[7] While specific studies on the neuroprotective or neurotoxic effects of DPSPX are limited, its ability to antagonize A₁ receptors, which are generally considered neuroprotective, suggests a potential for excitotoxic effects under certain conditions. Conversely, blockade of A₂A receptors could be neuroprotective in some contexts, such as in models of Parkinson's disease.[8]

Immune System and Inflammation

Adenosine is a key regulator of inflammation, generally exerting immunosuppressive effects. By blocking adenosine receptors, DPSPX may have immunomodulatory properties. For instance, antagonism of A₂A receptors on immune cells can enhance inflammatory responses.

The inhibition of xanthine oxidase by DPSPX also has implications for inflammation. Xanthine oxidase is a source of reactive oxygen species (ROS), which are important mediators of inflammation. Therefore, by inhibiting this enzyme, DPSPX could potentially exert anti-inflammatory effects through a mechanism independent of adenosine receptor blockade. The net effect of DPSPX on the immune system is likely to be complex and context-dependent, reflecting the balance between its effects on adenosine receptors and xanthine oxidase.

Experimental Protocols

In Vitro Functional Assay: cAMP Measurement

This protocol describes a method to determine the functional antagonism of DPSPX at Gs-coupled (A₂A and A₂B) and Gi-coupled (A₁ and A₃) adenosine receptors by measuring changes in intracellular cAMP levels.

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for determining the functional antagonism of DPSPX using a cAMP assay.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[9]

-

Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of DPSPX in assay buffer for 15-30 minutes at 37°C.

-

Agonist Stimulation:

-

For A₂A and A₂B receptors (Gs-coupled): Add a fixed concentration (typically EC₅₀ to EC₈₀) of a selective agonist (e.g., CGS 21680 for A₂A) to the wells and incubate for an additional 15-30 minutes at 37°C.

-

For A₁ and A₃ receptors (Gi-coupled): Co-stimulate the cells with a fixed concentration of forskolin (to elevate basal cAMP levels) and a fixed concentration (typically EC₅₀ to EC₈₀) of a selective agonist (e.g., CPA for A₁) in the presence of varying concentrations of DPSPX. Incubate for 15-30 minutes at 37°C.[6][10]

-

-

Cell Lysis and cAMP Measurement: Terminate the stimulation and lyse the cells according to the manufacturer's protocol of a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the DPSPX concentration. Calculate the IC₅₀ value, which represents the concentration of DPSPX that inhibits 50% of the maximal agonist response.

In Vivo Model: DPSPX-Induced Hypertension in Rats

This protocol describes the induction of hypertension in rats through the chronic administration of DPSPX, a widely used model to study the mechanisms of hypertension and to evaluate potential anti-hypertensive therapies.[5]

Experimental Workflow: DPSPX-Induced Hypertension Model

Sources

- 1. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 2. Neuroprotective effects of essential oils in animal models of Alzheimer’s and Parkinson’s disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Xanthine oxidase inhibition by 1,3-dipropyl-8-sulfophenylxanthine (DPSPX), an antagonist of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term administration of 1,3-dipropyl-8-sulfophenylxanthine causes arterial hypertension [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Comparison of the behavioural effects of an adenosine A1/A2-receptor antagonist, CGS 15943A, and an A1-selective antagonist, DPCPX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Subpicomolar diphenyleneiodonium inhibits microglial NADPH oxidase with high specificity and shows great potential as a therapeutic agent for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discriminative effects of CGS 15943, a competitive adenosine receptor antagonist, have a dopamine component in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]